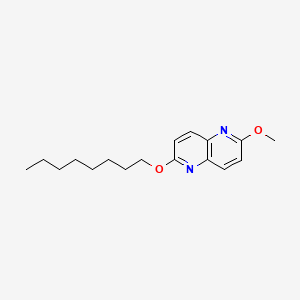
2-Methoxy-6-(octyloxy)-1,5-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-6-(octyloxy)-1,5-naphthyridine is an organic compound belonging to the naphthyridine family. This compound is characterized by the presence of methoxy and octyloxy groups attached to a naphthyridine core. Naphthyridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(octyloxy)-1,5-naphthyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxy-1,5-naphthyridine and octyl bromide.
Etherification Reaction: The key step involves the etherification of 2-methoxy-1,5-naphthyridine with octyl bromide in the presence of a base, such as potassium carbonate, to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures (e.g., 80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: The reaction can be performed in batch or continuous reactors, depending on the production scale.
Purification: After the reaction, the product is purified using techniques such as recrystallization or column chromatography to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-6-(octyloxy)-1,5-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy and octyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new ethers or esters.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-6-(octyloxy)-1,5-naphthyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its biological activity.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and liquid crystals.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 2-Methoxy-6-(octyloxy)-1,5-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-6-(1-methylethyl)naphthalene: Known for its use in the synthesis of naproxen.
2-Methoxy-6-methylbenzoic acid: Used as an intermediate in the synthesis of various pharmaceuticals.
2-Methoxy-6-(quinolin-8-ylimino)methyl)phenol: Investigated for its catalytic properties in oxidation reactions.
Uniqueness
2-Methoxy-6-(octyloxy)-1,5-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its long octyloxy chain enhances its solubility in organic solvents and its potential interactions with biological membranes.
Eigenschaften
Molekularformel |
C17H24N2O2 |
|---|---|
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
2-methoxy-6-octoxy-1,5-naphthyridine |
InChI |
InChI=1S/C17H24N2O2/c1-3-4-5-6-7-8-13-21-17-12-10-14-15(19-17)9-11-16(18-14)20-2/h9-12H,3-8,13H2,1-2H3 |
InChI-Schlüssel |
XAYLRJNBDNMRAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=NC2=C(C=C1)N=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


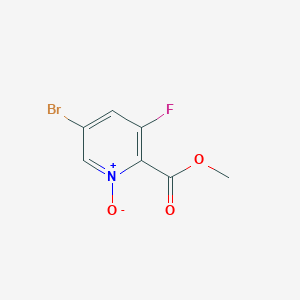
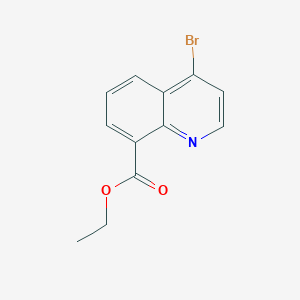

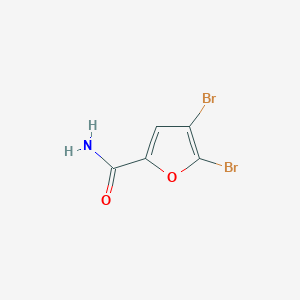
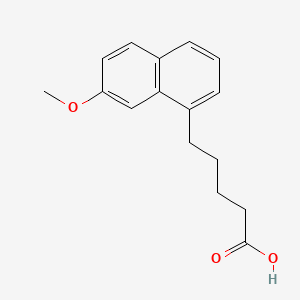


![6-Fluoro-2-methyloxazolo[4,5-b]pyridine](/img/structure/B13673088.png)
![6-Iodobenzo[b]thiophene-2-carbonitrile](/img/structure/B13673097.png)

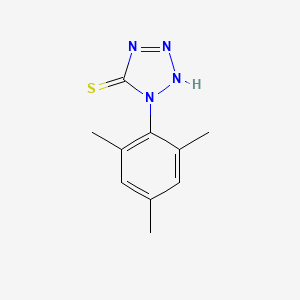
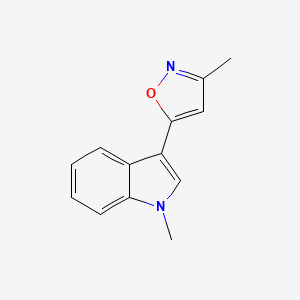
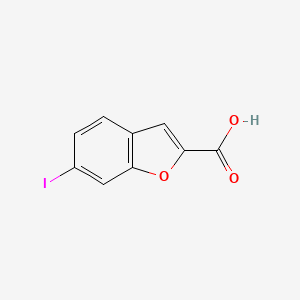
![5,6-Dihydro-thiazolo[3,2-b][1,2,4]triazol-2-ylamine](/img/structure/B13673130.png)
